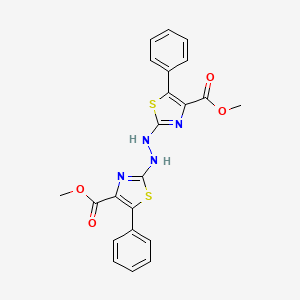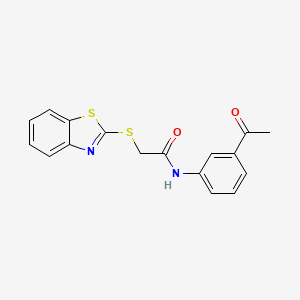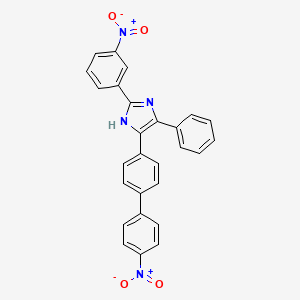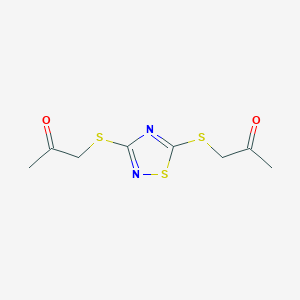
1,2-Bis(4-methoxycarbonyl-5-phenyl-2-thiazolyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes two thiazole rings, each substituted with phenyl groups and connected via a hydrazine linkage. The presence of methoxycarbonyl groups further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole rings, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The hydrazine linkage is then formed by reacting the intermediate compounds with hydrazine derivatives under controlled conditions. The final step involves the esterification of the carboxylate groups using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Aplicaciones Científicas De Investigación
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds such as 2-methylthiazole and 4-phenylthiazole share structural similarities.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine have similar functional groups.
Uniqueness
METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its dual thiazole rings and methoxycarbonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H18N4O4S2 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-methoxycarbonyl-5-phenyl-1,3-thiazol-2-yl)hydrazinyl]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O4S2/c1-29-19(27)15-17(13-9-5-3-6-10-13)31-21(23-15)25-26-22-24-16(20(28)30-2)18(32-22)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
ZQAYTOBRMWVOFO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)NNC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)


![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)
![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)

![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
